Stigmasta-3,5,22-triene, (22E,24xi)-
CAS No.: 81531-12-6
Cat. No.: VC20610426
Molecular Formula: C29H46
Molecular Weight: 394.7 g/mol
* For research use only. Not for human or veterinary use.
 
                        
Specification
| CAS No. | 81531-12-6 | 
|---|---|
| Molecular Formula | C29H46 | 
| Molecular Weight | 394.7 g/mol | 
| IUPAC Name | (8S,9S,10R,13R,14S,17R)-17-[(E,2R)-5-ethyl-6-methylhept-3-en-2-yl]-10,13-dimethyl-2,7,8,9,11,12,14,15,16,17-decahydro-1H-cyclopenta[a]phenanthrene | 
| Standard InChI | InChI=1S/C29H46/c1-7-22(20(2)3)12-11-21(4)25-15-16-26-24-14-13-23-10-8-9-18-28(23,5)27(24)17-19-29(25,26)6/h8,10-13,20-22,24-27H,7,9,14-19H2,1-6H3/b12-11+/t21-,22?,24+,25-,26+,27+,28+,29-/m1/s1 | 
| Standard InChI Key | NGUVUCVJXSBIEN-XAJUEBFMSA-N | 
| Isomeric SMILES | CCC(/C=C/[C@@H](C)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC=C4[C@@]3(CCC=C4)C)C)C(C)C | 
| Canonical SMILES | CCC(C=CC(C)C1CCC2C1(CCC3C2CC=C4C3(CCC=C4)C)C)C(C)C | 
Introduction
Structural and Molecular Characteristics
Core Architecture and Stereochemical Features
The compound’s backbone consists of a cyclopenta[a]phenanthrene core modified by a 17-[(E)-5-ethyl-6-methylhept-3-en-2-yl] side chain . Key structural attributes include:
- 
Triene system: Conjugated double bonds at C3–C4, C5–C6, and C22–C23 positions. 
- 
Stereochemistry: The E-configuration at C22 ensures a trans arrangement of substituents, while the 24xi designation indicates unresolved stereochemistry at C24 . 
- 
Side-chain topology: The aliphatic side chain features branching at C20 and C24, contributing to its hydrophobic character . 
A comparative analysis of steroidal compounds reveals distinct structural divergences (Table 1) :
| Compound | Double Bond Positions | Functional Groups | Molecular Weight (g/mol) | 
|---|---|---|---|
| Stigmasta-3,5,22-triene | 3,5,22 | None | 394.7 | 
| Stigmasterol | 5,22 | C3-OH | 412.7 | 
| β-Sitosterol | 5 | C3-OH | 414.7 | 
| Stigmasterol acetate | 5,22 | C3-OAc | 454.7 | 
Spectroscopic and Computational Data
The compound’s 2D structure (SMILES: CCC/C=C/C(C)C1CCC2C1(CCC3C2CC=C4C3(CCC=C4)C)C(C)C) enables precise computational modeling . Nuclear magnetic resonance (NMR) simulations predict characteristic shifts for the triene protons:
- 
C3–C4 protons: δ 5.35–5.55 ppm (multiplet) 
- 
C5–C6 protons: δ 5.65–5.85 ppm (double doublet) 
- 
C22–C23 protons: δ 5.15–5.30 ppm (trans coupling, J = 15.2 Hz) 
Mass spectral analysis shows a base peak at m/z 394 corresponding to the molecular ion, with fragmentation patterns dominated by side-chain cleavage .
Synthesis and Natural Occurrence
Thermal Degradation Pathways
In plant oils subjected to frying temperatures (160–180°C), stigmasterol undergoes dehydrogenation to form stigmasta-3,5,22-triene via free-radical mechanisms . Key steps include:
- 
Initiation: Homolytic cleavage of C–H bonds at C4 and C6 positions. 
- 
Propagation: Sequential hydrogen abstraction leading to conjugated triene formation. 
- 
Termination: Stabilization through resonance delocalization . 
Kinetic studies demonstrate a reaction rate constant (k) of 2.4 × 10⁻⁴ s⁻¹ at 180°C, with an activation energy (Eₐ) of 98 kJ/mol .
Laboratory Synthesis
While natural formation dominates, controlled synthesis routes include:
- 
Catalytic dehydrogenation: Pd/C-mediated removal of hydrogen from stigmasterol at 200°C under inert atmosphere. 
- 
Photolytic isomerization: UV irradiation (254 nm) of stigmasta-4,22-diene induces -sigmatropic shifts to yield the triene . 
Analytical Detection and Quantification
Gas Chromatography-Mass Spectrometry (GC-MS)
Using a HP-5MS column (30 m × 0.25 mm × 0.25 μm) with helium carrier gas, the compound elutes at 27.6 minutes under programmed heating (60°C to 280°C at 5°C/min) . Diagnostic ions include:
High-Performance Liquid Chromatography (HPLC)
Reverse-phase C18 columns (5 μm, 250 × 4.6 mm) with acetonitrile/isopropanol (85:15) mobile phase achieve baseline separation (retention time: 14.2 min) at 1.0 mL/min .
Stability and Reactivity
Thermal Stability
The compound demonstrates moderate thermal resilience:
Oxidative Susceptibility
Despite its conjugated system, the triene undergoes epoxidation at C5–C6 upon exposure to peracids (e.g., mCPBA), yielding 5α,6α-epoxy derivatives .
Applications and Functional Implications
Food Quality Marker
In frying oils, concentrations >0.5 mg/kg correlate with advanced lipid oxidation (R² = 0.89), serving as a diagnostic marker for thermal abuse .
Biological Activity Probes
Preliminary in vitro data suggest interactions with:
- 
CYP450 enzymes: Competitive inhibition of CYP7A1 (IC₅₀ = 12 μM) 
- 
Membrane fluidity: Increases DPPC bilayer fluidity by 18% at 10 mol% incorporation 
Comparative Analysis with Structural Analogs
The triene’s lack of polar groups confers distinct properties versus hydroxylated sterols:
| Property | Stigmasta-3,5,22-triene | Stigmasterol | β-Sitosterol | 
|---|---|---|---|
| LogP (octanol/water) | 9.1 ± 0.2 | 8.3 ± 0.1 | 8.5 ± 0.1 | 
| Membrane partitioning | 3.2:1 (nonpolar:polar) | 1.8:1 | 2.1:1 | 
| Oxidative stability | Moderate | Low | High | 
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